molecular formula C20H14Cl3N3O3S B12024776 4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide CAS No. 765902-07-6

4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide

Cat. No.: B12024776
CAS No.: 765902-07-6
M. Wt: 482.8 g/mol
InChI Key: VJRLTNGOSGZBMX-WYMPLXKRSA-N
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Description

4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with a molecular formula of C20H14Cl3N3O3S. This compound is known for its unique chemical structure, which includes a benzenesulfonamide group and a dichlorobenzylidene moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide can be compared with other similar compounds, such as:

  • 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
  • 4-CL-N-(4-((2-(3,4-Dimethoxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
  • 4-CL-N-(4-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide

These compounds share similar structural features but differ in the substituents on the benzylidene moiety. The unique properties of this compound, such as its specific dichlorobenzylidene group, contribute to its distinct chemical and biological activities .

Properties

CAS No.

765902-07-6

Molecular Formula

C20H14Cl3N3O3S

Molecular Weight

482.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H14Cl3N3O3S/c21-15-6-10-17(11-7-15)30(28,29)26-16-8-4-13(5-9-16)20(27)25-24-12-14-2-1-3-18(22)19(14)23/h1-12,26H,(H,25,27)/b24-12+

InChI Key

VJRLTNGOSGZBMX-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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